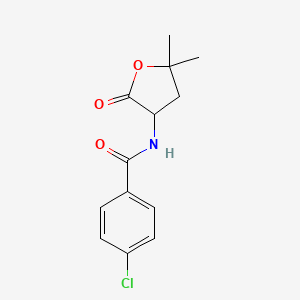

p-Chloro-N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)benzamide

CAS No.: 77694-28-1

Cat. No.: VC18494776

Molecular Formula: C13H14ClNO3

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77694-28-1 |

|---|---|

| Molecular Formula | C13H14ClNO3 |

| Molecular Weight | 267.71 g/mol |

| IUPAC Name | 4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide |

| Standard InChI | InChI=1S/C13H14ClNO3/c1-13(2)7-10(12(17)18-13)15-11(16)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,16) |

| Standard InChI Key | FRVXCGFGNRRTFN-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The IUPAC name of this compound is 4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide, reflecting its benzamide core substituted with a chlorine atom at the para position and a 5,5-dimethyl-2-oxotetrahydrofuran-3-yl group attached to the amide nitrogen . Key identifiers include:

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 77694-28-1 | |

| SMILES | CC1(CC(C(=O)O1)NC(=O)C2=CC=C(C=C2)Cl)C | |

| InChIKey | FRVXCGFGNRRTFN-UHFFFAOYSA-N |

The compound is also known by synonyms such as BENZAMIDE, p-CHLORO-N-(5,5-DIMETHYL-2-OXOTETRAHYDRO-3-FURYL)- and 4-chloro-N-(5,5-dimethyl-2-oxooxolan-3-yl)benzamide, which are critical for database searches and patent literature .

Molecular Structure

The molecule comprises a benzamide scaffold with a chlorine atom at the para position of the aromatic ring. The amide nitrogen is bonded to a tetrahydrofuran ring substituted with two methyl groups at the 5-position and a ketone oxygen at the 2-position . This configuration introduces steric hindrance and electronic effects that influence reactivity and biological interactions.

Synthetic Methodologies and Reaction Optimization

Multi-Step Synthesis

The synthesis typically involves a two-step process:

-

Condensation: A benzoyl chloride derivative reacts with an amine precursor under controlled conditions to form the amide bond.

-

Cyclization: The tetrahydrofuran ring is introduced via modifications such as intramolecular cyclization or ring-closing metathesis.

Reaction parameters like temperature (30–160°C), solvent choice (dichloromethane, toluene), and stoichiometric ratios are optimized to enhance yield and purity. For instance, the use of Pivalic acid (PivOH) as a solvent at 160°C significantly improves selectivity during maleimide coupling reactions .

Catalytic Systems

Palladium catalysts, such as and , have been employed in analogous reactions to facilitate C–H activation and cross-coupling steps . Silver acetate () often serves as an oxidant to regenerate the catalytic species, while lithium chloride () modulates reactivity .

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR: Signals for aromatic protons appear in the 7.4–8.5 ppm range, while the tetrahydrofuran ring protons resonate between 2.5–5.0 ppm. Methyl groups on the tetrahydrofuran ring produce singlets near 1.3 ppm .

-

NMR: The amide carbonyl () is observed at ~170 ppm, and the ketone oxygen in the tetrahydrofuran ring resonates at ~175 ppm.

Infrared (IR) Spectroscopy

Strong absorption bands at 1650–1750 cm correspond to the amide and ketone carbonyl groups. Aromatic C–Cl stretching vibrations appear near 750 cm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume